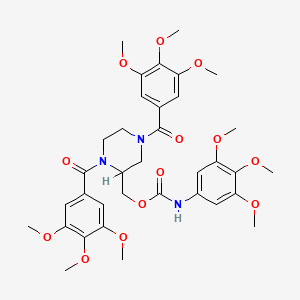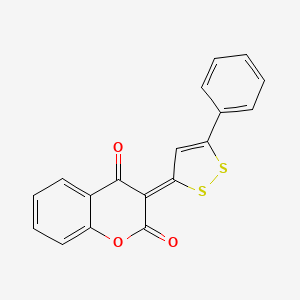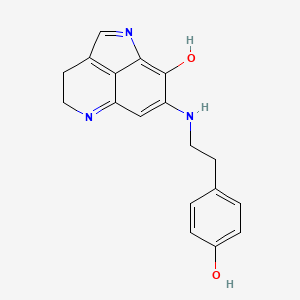
Makaluvamine D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Makaluvamine D is a marine-derived pyrroloiminoquinone alkaloid isolated from marine sponges, particularly those of the genus Zyzzya . This compound is part of a larger family of alkaloids known for their unique structures and potent biological activities, including cytotoxicity against various cancer cell lines .
Preparation Methods
The synthesis of Makaluvamine D typically involves the Fischer indole synthesis (FIS) method. The process begins with the reaction of (2,3-dimethoxyphenyl)hydrazine with dihydrofuran, leading to the formation of a pyrroloiminoquinone intermediate . This intermediate undergoes further reactions to yield this compound, which contains a tyramine side chain at the C7 position
Chemical Reactions Analysis
Makaluvamine D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone forms .
Scientific Research Applications
In chemistry, it serves as a model compound for studying the synthesis and reactivity of pyrroloiminoquinone alkaloids . In biology, Makaluvamine D is known for its cytotoxic properties, making it a valuable compound for cancer research . It has shown inhibitory activity against topoisomerase II, an enzyme involved in DNA replication, which is a target for anticancer drugs .
Mechanism of Action
The mechanism of action of Makaluvamine D involves its interaction with topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division . By inhibiting this enzyme, this compound induces DNA damage and apoptosis in cancer cells . The compound’s cytotoxic effects are also attributed to its ability to generate reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Makaluvamine D is part of a family of pyrroloiminoquinone alkaloids, which includes compounds such as Makaluvamine A, Makaluvamine C, and Makaluvamine F . These compounds share a similar core structure but differ in their side chains and functional groups, which contribute to their unique biological activities . For example, Makaluvamine F contains a sulfur atom in its structure, which is not present in this compound . Other similar compounds include isobatzellines and discorhabdins, which also exhibit potent cytotoxic activities .
Properties
CAS No. |
146555-81-9 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
10-[2-(4-hydroxyphenyl)ethylamino]-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaen-11-ol |
InChI |
InChI=1S/C18H17N3O2/c22-13-3-1-11(2-4-13)5-7-20-15-9-14-16-12(6-8-19-14)10-21-17(16)18(15)23/h1-4,9-10,20,22-23H,5-8H2 |
InChI Key |
ZNESWGWELCKEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C=C(C(=C3C2=C1C=N3)O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



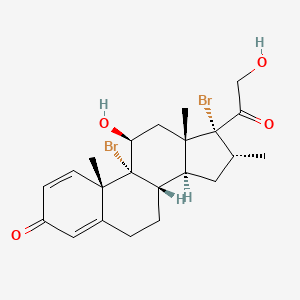
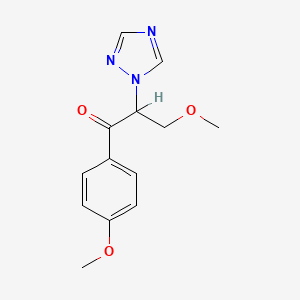
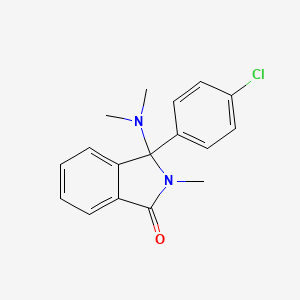

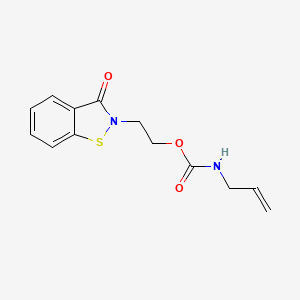
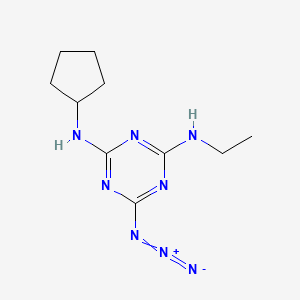
![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
